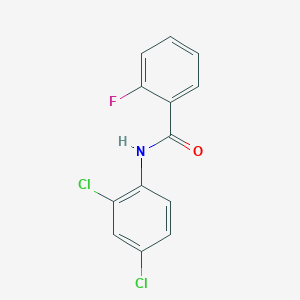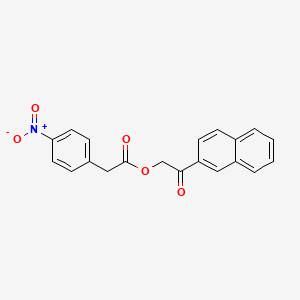
N-(4-methoxybenzyl)-1-phenylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxybenzyl)-1-phenylmethanesulfonamide is a compound that has garnered attention in various fields of chemistry due to its unique structure and potential applications. Although specific research directly addressing this compound is limited, insights can be drawn from studies on related sulfonamide compounds and their synthesis, molecular structures, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of related sulfonamide compounds often involves reactions under basic or acidic conditions, employing different sulfonamides or sulfonimides as starting materials. For instance, benzylation of alcohols and phenols with N-(4-methoxybenzyl)-o-benzenedisulfonimide under basic conditions yields corresponding ethers, showcasing a method that might be adaptable for synthesizing this compound (Carlsen, 1998).
Molecular Structure Analysis
Studies on the molecular structure of sulfonamide compounds highlight the significance of X-ray crystallography and spectroscopic methods in elucidating their configurations. These techniques provide detailed insights into the molecular arrangement and bonding, which are crucial for understanding the compound's reactivity and properties (Alotaibi et al., 2018).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including cyclopropanation, benzylation, and protection/deprotection strategies, which reflect on their versatility in synthetic chemistry. The reactivity can be influenced by the presence of electron-withdrawing or donating groups, solvent choice, and reaction conditions (Davies et al., 1996).
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-15-9-7-13(8-10-15)11-16-20(17,18)12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHGIKNFRHTFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,5-dimethylphenyl)amino]-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5860471.png)

![2-[(4-methylbenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5860479.png)

![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5860501.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5860528.png)

![N-(4-chlorophenyl)-2-[(4-methylbenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5860533.png)
amino]ethanol](/img/structure/B5860535.png)
![{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5860547.png)

![3-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5860563.png)
![7-(2-naphthylmethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5860565.png)